3,4-Dehydro-L-proline (CAS 4043-88-3) is a non-proteinogenic cyclic α-amino acid characterized by a double bond between the C3 and C4 positions of its pyrrolidine ring [1]. This specific unsaturation restricts the conformational flexibility of the ring and alters the trans/cis isomerization ratio of corresponding peptide bonds compared to standard L-proline [2]. In procurement and industrial research, it is primarily sourced as a chiral building block for synthesizing highly N-alkylated polycyclic peptidomimetics, as a structural modifier to tune the thermal stability of collagen-like triple helices, and as a potent, specific inhibitor of prolyl hydroxylase in cell biology assays [1][3]. Its defined stereochemistry and distinct electronic profile make it an essential precursor for advanced drug design and biomaterials engineering where generic amino acids lack the necessary rigidity.
Substituting 3,4-Dehydro-L-proline with standard L-proline or other cyclic analogs like L-azetidine-2-carboxylic acid (Aze) fundamentally compromises both synthetic and biological workflows [1]. Standard L-proline lacks the C3-C4 double bond, meaning it cannot serve as a substrate for targeted epoxidation or provide the necessary conformational constraint to lower the thermal stability of triple helices [2]. Biologically, while 3,4-Dehydro-L-proline actively prevents prolyl hydroxylation and halts collagen matrix accumulation, analogs like Aze have no inhibitory effect on prolyl hydroxylase [3]. Furthermore, substituting with racemic mixtures or the D-enantiomer introduces severe metabolic instability, as the D-isomer is rapidly degraded by bacterial dehydrogenases that leave the L-enantiomer completely intact [4]. Consequently, precise procurement of the pure L-enantiomer is mandatory for reproducible structural and inhibitory performance.
When incorporated into procollagen polypeptides, 3,4-Dehydro-L-proline significantly alters the thermodynamic stability of the resulting secondary structures. Assays measuring the midpoint of the triple-helix to random coil transition (Tm) demonstrate that pCcollagen synthesized with 3,4-Dehydro-L-proline exhibits a Tm of 38.5 °C. In direct contrast, normal pCcollagen containing standard L-proline maintains a Tm of approximately 43.5 °C [1]. This exact 5 °C reduction highlights the compound's capacity to disrupt standard packing.
| Evidence Dimension | Triple-helix to random coil transition temperature (Tm) |
| Target Compound Data | pCcollagen with 3,4-Dehydro-L-proline: Tm = 38.5 °C |
| Comparator Or Baseline | Normal pCcollagen with L-proline: Tm = ~43.5 °C |
| Quantified Difference | 5 °C reduction in thermal stability |
| Conditions | Velocity sedimentation and circular dichroism of pCcollagen isolated from chick embryo tendons |
Provides materials scientists and peptide engineers with a quantifiable metric for tuning the thermal degradation profiles of synthetic hydrogels and collagen mimics.
The stereochemical purity of 3,4-Dehydro-L-proline is critical for its stability in bacterial assay environments. When exposed to membrane fractions from Escherichia coli containing D-alanine dehydrogenase, 3,4-Dehydro-L-proline exhibits absolute resistance, showing zero enzyme activity. Conversely, the comparator 3,4-Dehydro-D-proline is rapidly oxidized to pyrrole-2-carboxylate[1]. This stark metabolic divergence dictates that racemic mixtures cannot be used in microbiological systems where off-target degradation would skew quantitative results.
| Evidence Dimension | Oxidation by E. coli D-alanine dehydrogenase |
| Target Compound Data | 3,4-Dehydro-L-proline: No enzyme activity (0% oxidation) |
| Comparator Or Baseline | 3,4-Dehydro-D-proline: Rapidly oxidized to pyrrole-2-carboxylate |
| Quantified Difference | Complete resistance vs. rapid degradation |
| Conditions | Incubation with E. coli UMM5 membrane fractions lacking L-proline dehydrogenase |
Forces procurement to prioritize high-enantiomeric-purity L-isomers to prevent premature degradation in complex bacterial or enzymatic assays.
In cellular assays evaluating collagen synthesis, 3,4-Dehydro-L-proline acts as a potent inhibitor of prolyl hydroxylation, effectively blocking the extrusion of collagen into the extracellular matrix. At concentrations of 0.5 mM, it successfully prevents ascorbic acid-stimulated procollagen accumulation[1]. In contrast, the closely related analog L-azetidine-2-carboxylic acid (Aze) demonstrates no inhibitory effect on prolyl hydroxylase activity under identical conditions [2]. This functional exclusivity makes 3,4-Dehydro-L-proline the required reagent for targeted matrix inhibition.
| Evidence Dimension | Inhibition of prolyl hydroxylase activity |
| Target Compound Data | 3,4-Dehydro-L-proline: Blocks collagen extrusion at 0.5 mM |
| Comparator Or Baseline | L-azetidine-2-carboxylic acid (Aze): No effect on prolyl hydroxylase |
| Quantified Difference | Complete pathway block vs. zero inhibition |
| Conditions | Cultured fibroblasts and MC3T3 pre-osteoblast differentiation assays |
Confirms that buyers cannot substitute cheaper or more common proline analogs like Aze when the specific goal is to inhibit prolyl hydroxylation.
For applications in reprogrammed genetic code translation, 3,4-Dehydro-L-proline serves as a competitive inhibitor of standard proline tRNA aminoacylation, exhibiting a Ki of 100 μM [1]. When utilized as a substrate, the incorporation of 3,4-Dehydro-L-prolyl-tRNA into nascent proteins occurs at exactly one-fifth (20%) the rate of standard L-prolyl-tRNA [1]. Understanding this specific kinetic penalty is essential for optimizing yields in cell-free translation systems designed to produce highly N-alkylated peptidomimetics [2].
| Evidence Dimension | Rate of ribosomal incorporation into protein |
| Target Compound Data | 3,4-Dehydro-L-proline: 20% of baseline rate (Ki = 100 μM for tRNA aminoacylation) |
| Comparator Or Baseline | L-proline: 100% (baseline rate) |
| Quantified Difference | 5-fold reduction in incorporation velocity |
| Conditions | In vitro enzymatic aminoacylation and translation assays |
Allows synthetic biologists to precisely calculate the required stoichiometric excesses and extended incubation times needed for successful non-canonical peptide expression.
Due to its specific ability to inactivate prolyl hydroxylase—unlike analogs such as Aze—3,4-Dehydro-L-proline is a highly specific reagent for blocking collagen secretion in vitro. It is heavily utilized in osteoblast and fibroblast cultures (typically at 0.4–0.5 mM) to study downstream effects, such as the suppression of ascorbic acid-promoted Sonic hedgehog (Shh) signaling [1].
Procured as a chiral building block, the compound's C3-C4 double bond restricts the pyrrolidine ring pucker and alters the trans/cis amide ratio. This makes it a strictly required precursor for synthesizing cyclic peptides and peptidomimetics where precise control over backbone geometry is required to enhance proteolytic stability or receptor binding affinity[2].
Because its incorporation quantitatively lowers the triple-helix to random coil transition temperature by 5 °C compared to L-proline, 3,4-Dehydro-L-proline is strategically used to tune the thermal degradation profiles of synthetic collagen mimics and advanced hydrogels [3].
Despite a 5-fold slower incorporation rate than natural L-proline, it is an effective substrate for prolyl-tRNA synthetase (ProRS). It is procured for use in auxotrophic hosts and cell-free translation systems to generate libraries of completely N-alkylated polycyclic peptidomimetics that cannot be accessed via standard proteinogenic amino acids [4].